molecular formula C15H22N2O3 B11021864 3-nitro-N-octylbenzamide

3-nitro-N-octylbenzamide

Cat. No.: B11021864
M. Wt: 278.35 g/mol
InChI Key: SLYCKKOJZHQCPP-UHFFFAOYSA-N
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Description

3-Nitro-N-octylbenzamide is an organic compound with the molecular formula C15H22N2O3 It is characterized by a benzamide core substituted with a nitro group at the third position and an octyl chain attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-octylbenzamide typically involves the nitration of N-octylbenzamide. The process begins with the preparation of N-octylbenzamide by reacting octylamine with benzoyl chloride in the presence of a base such as pyridine. The resulting N-octylbenzamide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-N-octylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 3-amino-N-octylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Products depend on the specific oxidizing agent and conditions.

Scientific Research Applications

3-Nitro-N-octylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its nitro group can be transformed into various functional groups, making it a versatile intermediate.

    Biology: Studied for its potential biological activity. Compounds with nitro groups are often investigated for their antimicrobial and anticancer properties.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-octylbenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The octyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-associated proteins and pathways.

Comparison with Similar Compounds

    N-octylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-nitrobenzamide: Lacks the octyl chain, affecting its solubility and interaction with biological membranes.

    4-chloro-3-nitro-N-octylbenzamide: Similar structure with a chloro substituent, which can alter its reactivity and biological activity.

Uniqueness: 3-Nitro-N-octylbenzamide is unique due to the combination of the nitro group and the octyl chain. This combination provides a balance of reactivity and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

3-nitro-N-octylbenzamide

InChI

InChI=1S/C15H22N2O3/c1-2-3-4-5-6-7-11-16-15(18)13-9-8-10-14(12-13)17(19)20/h8-10,12H,2-7,11H2,1H3,(H,16,18)

InChI Key

SLYCKKOJZHQCPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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